3-Hydroxynonanoic acid

説明

Synthesis Analysis

Although the direct synthesis of 3-hydroxynonanoic acid is not detailed in the provided studies, insights into related compounds suggest methodologies that could be adapted. For instance, the biosynthesis of 3-hydroxypropionic acid (3-HP) directly from CO2 in cyanobacteria points to a sustainable approach to producing hydroxy acids (Wang et al., 2016). Similarly, metabolic engineering for the production of medium-chain-length 3-hydroxyalkanoic acids showcases the potential for microbial synthesis routes (Chung et al., 2013).

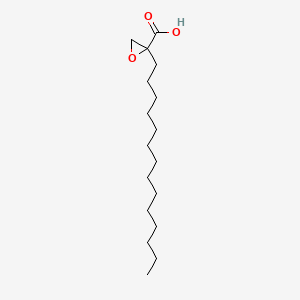

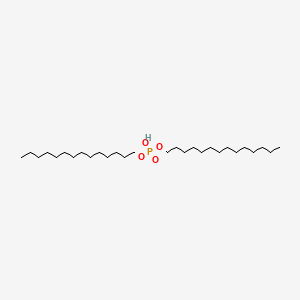

Molecular Structure Analysis

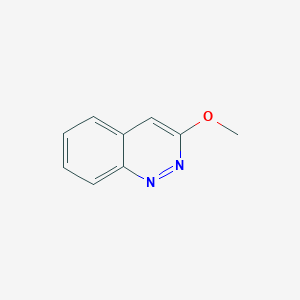

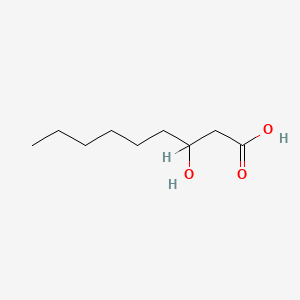

The molecular structure of 3-hydroxynonanoic acid, characterized by a hydroxy group on the third carbon of a nonanoic acid chain, implies specific chemical behaviors and properties. While specific studies on its structure are not presented, the analysis of similar hydroxy acids provides a basis for understanding its reactivity and interactions.

Chemical Reactions and Properties

The synthesis and functionalization of 3-hydroxy acids from ketones and carboxylic acids using lithium naphthalenide demonstrate the chemical versatility of hydroxy acids (Fujita et al., 1978). This method underscores the potential for generating 3-hydroxynonanoic acid through similar synthetic pathways.

Physical Properties Analysis

Understanding the physical properties of 3-hydroxynonanoic acid, such as solubility, melting point, and boiling point, is crucial for its application in industrial processes. Although the studies do not specifically address these properties for 3-hydroxynonanoic acid, the analysis of similar compounds can provide valuable insights into its behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 3-hydroxynonanoic acid, including acidity, reactivity with other compounds, and stability, are pivotal for its utility in synthesis and manufacturing. The exploration of 3-hydroxy acids' reactions with various acidic materials, leading to unsaturated acids and lactones (Fujita et al., 1978), provides a foundational understanding of 3-hydroxynonanoic acid's potential chemical behaviors.

科学的研究の応用

Environmental Markers of Endotoxin : 3-Hydroxy acids, including 3-hydroxynonanoic acid, are constituents of the lipid A part of lipopolysaccharides and may serve as chemical markers of endotoxin. This application has implications in occupational and environmental health, as highlighted by Uhlig et al. (2016) in their development of a method for quantitative profiling of these acids in environmental samples using HPLC-MS/MS (Uhlig et al., 2016).

Cytotoxic Activity in Cancer Research : Matysiak et al. (2019) synthesized chiral derivatives of 3-hydroxynonanoic acid and investigated their cytotoxic effects on cancer cells. They found that some derivatives, particularly hydroxamic acid derived from 3-hydroxynonanoic acid, exhibited significant cytotoxicity against HeLa cells (Matysiak et al., 2019).

Industrial Biosynthesis : Kang et al. (2020) described a biocatalytic system for the increased production of ω-hydroxynonanoic acid from olive oil. This system is important for the industrial biosynthesis of chemicals derived from ω-hydroxynonanoic acid (Kang et al., 2020).

Gene Expression Control in Biotechnology : Hanko et al. (2017) investigated 3-hydroxypropionic acid-inducible systems from Pseudomonas putida for orthogonal gene expression control in E. coli and Cupriavidus necator, which is relevant in synthetic biology and biotechnology applications (Hanko et al., 2017).

Bioelectrochemical Systems : Kim et al. (2017) studied the anodic electro-fermentation of 3-hydroxypropionic acid from glycerol by recombinant Klebsiella pneumoniae, providing insights into bioconversion processes and biofuel production (Kim et al., 2017).

Biobased Platform Chemicals : Jiang et al. (2009) and Kumar et al. (2013) discussed the biosynthetic pathways and microbial production of 3-hydroxypropionic acid, a platform chemical for synthesizing novel polymers and other derivatives (Jiang et al., 2009); (Kumar et al., 2013).

Photosynthetic Production of Chemicals : Wang et al. (2016) demonstrated the feasibility of photosynthetic production of 3-hydroxypropionic acid directly from CO2 in cyanobacteria (Wang et al., 2016).

Ferroelectric Properties in Materials Science : Nakauchi et al. (1990) explored the mesomorphic and ferroelectric properties of compounds derived from 3-hydroxynonanoic acid, which is significant in the field of materials science and liquid crystal technology (Nakauchi et al., 1990).

Safety And Hazards

特性

IUPAC Name |

3-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-39-4 | |

| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70955371 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Hydroxynonanoic acid | |

CAS RN |

40165-87-5, 33796-87-1, 88930-09-0 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester](/img/structure/B1202328.png)